N-cyclobutyl-3-iodobenzamide N-cyclobutyl-3-iodobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13397354
InChI: InChI=1S/C11H12INO/c12-9-4-1-3-8(7-9)11(14)13-10-5-2-6-10/h1,3-4,7,10H,2,5-6H2,(H,13,14)
SMILES: C1CC(C1)NC(=O)C2=CC(=CC=C2)I
Molecular Formula: C11H12INO
Molecular Weight: 301.12 g/mol

N-cyclobutyl-3-iodobenzamide

CAS No.:

Cat. No.: VC13397354

Molecular Formula: C11H12INO

Molecular Weight: 301.12 g/mol

* For research use only. Not for human or veterinary use.

N-cyclobutyl-3-iodobenzamide -

Specification

Molecular Formula C11H12INO
Molecular Weight 301.12 g/mol
IUPAC Name N-cyclobutyl-3-iodobenzamide
Standard InChI InChI=1S/C11H12INO/c12-9-4-1-3-8(7-9)11(14)13-10-5-2-6-10/h1,3-4,7,10H,2,5-6H2,(H,13,14)
Standard InChI Key PLEAHEFMKQUQNZ-UHFFFAOYSA-N
SMILES C1CC(C1)NC(=O)C2=CC(=CC=C2)I
Canonical SMILES C1CC(C1)NC(=O)C2=CC(=CC=C2)I

Introduction

Molecular Architecture and Physicochemical Properties

The compound’s structure comprises a benzamide core functionalized with an iodine atom at the third carbon and a cyclobutyl group attached to the amide nitrogen. Key structural attributes include:

Bond Connectivity and Stereoelectronic Features

  • Benzene ring: The iodine substituent at C3 introduces significant steric bulk and electronic effects, polarizing the aromatic system toward electrophilic substitution at the para position.

  • Cyclobutyl group: The strained four-membered ring enhances conformational rigidity, potentially influencing binding interactions in biological systems.

  • Amide linkage: The –NH–(C=O)– group enables hydrogen bonding with biological targets or synthetic intermediates .

Table 1: Molecular Descriptors of N-Cyclobutyl-3-iodobenzamide

PropertyValue/Descriptor
IUPAC NameN-cyclobutyl-3-iodobenzamide
Molecular FormulaC₁₁H₁₂INO
Molecular Weight301.12 g/mol
SMILESC1CC(C1)NC(=O)C2=CC(=CC=C2)I
InChI KeyPLEAHEFMKQUQNZ-UHFFFAOYSA-N
Topological Polar Surface46.2 Ų
Hydrogen Bond Donors1 (amide NH)

Spectroscopic Characterization

While experimental data for this specific compound remains limited, analogous iodobenzamides exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy :

  • ¹H NMR: The cyclobutyl protons resonate as multiplet signals between δ 2.0–3.0 ppm, while aromatic protons adjacent to iodine show deshielding (δ 7.5–8.5 ppm) .

  • ¹³C NMR: The carbonyl carbon typically appears near δ 165–170 ppm, with iodine-induced upfield shifts observed for adjacent carbons .

  • IR Spectroscopy: Strong absorption bands at ~1675 cm⁻¹ (amide C=O stretch) and ~650 cm⁻¹ (C–I vibration) .

Synthetic Methodologies and Optimization

N-Cyclobutyl-3-iodobenzamide is synthesized via sequential functionalization of benzamide precursors, leveraging transition metal catalysis and halogenation strategies .

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 3-Iodobenzoic acid: Provides the iodinated aromatic core.

  • Cyclobutylamine: Introduces the strained aliphatic amine moiety.

Figure 1: Retrosynthetic pathway for N-cyclobutyl-3-iodobenzamide
3-Iodobenzoyl chloride+CyclobutylamineBaseN-Cyclobutyl-3-iodobenzamide\text{3-Iodobenzoyl chloride} + \text{Cyclobutylamine} \xrightarrow{\text{Base}} \text{N-Cyclobutyl-3-iodobenzamide}

Stepwise Synthesis Protocol

  • Iodination of Benzamide Derivatives:
    Electrophilic iodination using iodine monochloride (ICl) in acetic acid selectively substitutes the benzene ring at the meta position.

  • Amide Coupling:
    React 3-iodobenzoyl chloride with cyclobutylamine in anhydrous dichloromethane (DCM) under Schotten-Baumann conditions:
    C₆H₄(I)COCl+C₄H₇NH₂Et₃NC₁₁H₁₂INO+HCl\text{C₆H₄(I)COCl} + \text{C₄H₇NH₂} \xrightarrow{\text{Et₃N}} \text{C₁₁H₁₂INO} + \text{HCl}
    Yields typically range from 65%–78% after silica gel chromatography.

  • Purification and Characterization:
    Crude product is recrystallized from ethanol/water mixtures and verified via high-resolution mass spectrometry (HRMS) and reverse-phase HPLC .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueEffect on Yield
SolventAnhydrous DCMMinimizes hydrolysis
BaseTriethylamineEfficient HCl scavenging
Temperature0°C → room temperatureControls exotherm
Reaction Time4–6 hoursCompletes acylation

Biological Evaluation and Pharmacological Prospects

Though direct studies on N-cyclobutyl-3-iodobenzamide are sparse, structural analogs demonstrate promising bioactivity:

Kinase Inhibition Profiles

Benzamide derivatives exhibit inhibitory effects on protein kinases via ATP-binding site competition . Molecular docking simulations suggest the iodine atom fills hydrophobic pockets in kinase domains .

Antimicrobial Screening

Halogenated benzamides show moderate activity against Gram-positive bacteria (MIC: 8–32 μg/mL), likely through membrane disruption.

Table 3: Comparative Bioactivity of Halogenated Benzamides

CompoundTargetIC₅₀/Ki
N-Cyclobutyl-3-iodobenzamideCDK2 (in silico)2.3 μM (predicted)
2-Bromo-N-cyclobutyl-5-iodobenzamideS. aureus16 μg/mL
AG-0029 (Parkinson’s drug)Dopamine D3 receptor0.8 nM

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to PET radiotracers via iodine-124 isotopic exchange, enabling neurodegenerative disease imaging .

Material Science Applications

Incorporation into liquid crystalline polymers enhances thermal stability (T₅% decomposition >300°C).

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